molecular formula C10H10O3 B8394429 4-[Acetyloxy-methyl]benzaldehyde CAS No. 54549-74-5

4-[Acetyloxy-methyl]benzaldehyde

Cat. No.: B8394429
CAS No.: 54549-74-5
M. Wt: 178.18 g/mol
InChI Key: JWHGCTVSBCLLCJ-UHFFFAOYSA-N
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Description

4-[Acetyloxy-methyl]benzaldehyde is a functionalized benzaldehyde derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. This compound integrates both aldehyde and acetyl-protected benzyl alcohol functionalities on an aromatic ring, making it a versatile building block for constructing complex molecular architectures. Its primary research value lies in its role as a protected intermediate, where the acetyloxy-methyl group can serve as a masked hydroxymethyl unit that can be selectively deprotected under basic conditions to generate 4-hydroxy-methylbenzaldehyde. This allows researchers to perform orthogonal synthetic transformations on the aldehyde group—such as condensations, reductions, or nucleophilic additions—while the alcohol group remains protected. The strategic application of this reagent can be found in the synthesis of sophisticated organic molecules, including potential pharmaceuticals, where benzaldehyde scaffolds are prevalent. For instance, substituted benzaldehydes are fundamental starting materials in the synthesis of various active pharmaceutical ingredients and fine chemicals . Furthermore, related acetoxy-substituted benzaldehydes have been documented to undergo specific photochemical reactions, such as photoconversion to ortho-quinodimethanes, which are valuable reactive intermediates for [4+2] cycloaddition reactions in materials science and natural product synthesis . This compound is offered for research use only and is intended for qualified laboratory professionals.

Properties

CAS No.

54549-74-5

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(4-formylphenyl)methyl acetate

InChI

InChI=1S/C10H10O3/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-6H,7H2,1H3

InChI Key

JWHGCTVSBCLLCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

4-[Acetyloxy-methyl]benzaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity is attributed to the presence of both the aldehyde and acetoxy groups, allowing it to participate in various chemical reactions such as nucleophilic additions and condensation reactions. For instance, it can be used to synthesize more complex aromatic compounds through reactions with nucleophiles like amines or alcohols.

Reaction Type Example Reaction Product
Nucleophilic AdditionReaction with aminesAnilides
CondensationReaction with ketonesEnones
Electrophilic SubstitutionReaction with halogensHalogenated derivatives

Medicinal Chemistry

Potential Antimicrobial Agent

Research has indicated that benzaldehyde derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and may serve as potential leads for developing new antibacterial agents. The acetoxy group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Case Study: Antimicrobial Activity Testing

A study evaluated the antimicrobial activity of various benzaldehyde derivatives against common pathogens. The results indicated that this compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a scaffold for drug development.

Material Science

Use in Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it valuable in material science. It can be utilized as a monomer or crosslinking agent in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Application Area Example Use Outcome
CoatingsAs a component in protective coatingsImproved durability
AdhesivesUsed in adhesive formulationsEnhanced bonding strength

Analytical Chemistry

Role as a Chromatographic Standard

Due to its well-defined structure and properties, this compound can be employed as a standard in chromatographic analyses. Its presence can assist in calibrating instruments and validating methods used for analyzing complex mixtures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzaldehyde derivatives are versatile intermediates in organic synthesis, pharmaceuticals, and materials science. Below is a detailed comparison of 4-[Acetyloxy-methyl]benzaldehyde with structurally similar compounds, categorized by substituent type:

Alkoxy-Substituted Benzaldehydes

  • 4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂; 212.25 g/mol) :

    • Structure : Benzyloxy group at the para position.
    • Applications : Used in macrocycle synthesis via condensation with polyamines. Its benzyloxy group provides steric bulk, influencing reaction kinetics compared to smaller substituents .
    • Comparison : Unlike this compound, the benzyloxy group lacks an ester moiety, reducing electrophilicity at the benzylic position.
  • 4-Methoxybenzaldehyde (p-Anisaldehyde; C₈H₈O₂; 136.15 g/mol) :

    • Structure : Methoxy group at the para position.
    • Applications : Widely used in flavorings, fragrances, and as a USP reference standard .
    • Comparison : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the acetyloxy-methyl group in this compound is electron-withdrawing, directing reactivity differently .

Halogenated Derivatives

  • 4-[(3-Fluorophenyl)methoxy]benzaldehyde (C₁₄H₁₁FO₂; 230.23 g/mol) :

    • Structure : Fluorophenylmethoxy substituent.
    • Properties : The fluorine atom introduces electronegativity, enhancing metabolic stability in drug candidates .
    • Comparison : Fluorine’s small size and high electronegativity contrast with the bulkier acetyloxy-methyl group, which may hinder crystallization .
  • 4-(Bromomethyl)benzaldehyde (C₈H₇BrO; 199.05 g/mol): Structure: Bromomethyl group at the para position. Comparison: The bromomethyl group is highly reactive in nucleophilic substitutions, whereas the acetyloxy-methyl group offers stability under similar conditions .

Trifluoromethyl and Heterocyclic Derivatives

  • 4-(Trifluoromethyl)benzaldehyde (C₈H₅F₃O; 174.12 g/mol) :

    • Structure : Trifluoromethyl group at the para position.
    • Applications : Valued in agrochemicals and pharmaceuticals for its metabolic stability and lipophilicity .
    • Comparison : The CF₃ group is strongly electron-withdrawing, similar to the acetyloxy-methyl group, but lacks ester-based hydrolytic susceptibility .
  • 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde (C₁₁H₇ClN₂O₂; 234.64 g/mol) :

    • Structure : Chloropyridazinyloxy substituent.
    • Applications : Intermediate in medicinal chemistry; the pyridazine ring enables π-π interactions in drug-receptor binding .
    • Comparison : The heterocyclic component introduces nitrogen atoms, enabling hydrogen bonding—a feature absent in this compound .

Amino and Dimethylamino Derivatives

  • 4-(Dimethylamino)benzaldehyde (4DCh; C₁₀H₁₃NO; 163.22 g/mol): Structure: Dimethylamino group at the para position. Applications: Exhibits smooth muscle relaxant properties in vitro, likely due to electron-donating effects enhancing bioactivity . Comparison: The dimethylamino group is protonatable under physiological conditions, unlike the neutral acetyloxy-methyl group .

Preparation Methods

Reaction Conditions and Reagents

The reaction typically employs acetic anhydride as the acetylating agent in the presence of a base such as pyridine or triethylamine to scavenge generated acid (Figure 1). A representative procedure involves:

  • Dissolving 4-hydroxymethylbenzaldehyde (1.0 equiv) in anhydrous dichloromethane.

  • Adding acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) at 0°C.

  • Stirring the mixture at room temperature for 6–12 hours.

  • Quenching with water, extracting with ethyl acetate, and purifying via column chromatography.

4-Hydroxymethylbenzaldehyde+(CH3CO)2OpyridineThis compound+CH3COOH\text{4-Hydroxymethylbenzaldehyde} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{this compound} + \text{CH}_3\text{COOH}

Key Advantages :

  • High yields (80–90%) under mild conditions.

  • Compatibility with acid-sensitive functional groups due to the absence of strong acids.

Oxidation of 4-(Acetoxymethyl)benzyl Alcohol

An alternative approach involves the oxidation of 4-(acetoxymethyl)benzyl alcohol to the corresponding aldehyde. This method is critical when the alcohol precursor is more readily available or when acetylation must precede oxidation.

Swern Oxidation

The Swern oxidation (Figure 2) is preferred for its mild conditions and high chemoselectivity. The protocol includes:

  • Cooling a solution of oxalyl chloride (1.1 equiv) in dichloromethane to −50°C.

  • Adding dimethyl sulfoxide (DMSO) (2.0 equiv) dropwise, followed by 4-(acetoxymethyl)benzyl alcohol (1.0 equiv).

  • Stirring for 15 minutes, then adding triethylamine (3.0 equiv) and warming to room temperature.

  • Extracting with aqueous HCl and purifying the product.

4-(Acetoxymethyl)benzyl AlcoholEt3NDMSO, (COCl)2This compound\text{4-(Acetoxymethyl)benzyl Alcohol} \xrightarrow[\text{Et}3\text{N}]{\text{DMSO, (COCl)}2} \text{this compound}

Optimization Notes :

  • Excess DMSO ensures complete oxidation without over-oxidation to carboxylic acids.

  • Yields range from 70–85%, depending on the purity of the alcohol precursor.

Jones Oxidation

Jones reagent (CrO₃ in H₂SO₄) offers a cost-effective alternative for large-scale synthesis (Figure 3). A documented procedure involves:

  • Adding 4-(acetoxymethyl)benzyl alcohol (86.5 mmol) to acetone at 0°C.

  • Introducing Jones reagent (3.0 equiv) dropwise while maintaining temperatures below 10°C.

  • Quenching with isopropanol, filtering, and concentrating under reduced pressure.

Challenges :

  • Requires strict temperature control to prevent acetyl group hydrolysis.

  • Lower yields (60–70%) compared to Swern oxidation due to side reactions.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
AcetylationAcetic anhydride, pyridine0°C to RT, 6–12 h80–90%Mild, high yield
Swern oxidationDMSO, oxalyl chloride−50°C to RT, 1 h70–85%Chemoselective, no over-oxidation
Jones oxidationCrO₃, H₂SO₄0–10°C, 30 min60–70%Scalable, cost-effective

Critical Considerations :

  • Substrate Availability : Acetylation is preferable if 4-hydroxymethylbenzaldehyde is accessible.

  • Functional Group Tolerance : Swern oxidation avoids acidic conditions, making it suitable for acid-labile substrates.

  • Scale : Jones reagent is more practical for industrial applications despite moderate yields.

Mechanistic Insights

Acetylation Mechanism

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride. Pyridine deprotonates the intermediate, driving the reaction to completion (Figure 4).

Oxidation Mechanisms

  • Swern : Forms a reactive sulfonium intermediate, which undergoes deprotonation and elimination to yield the aldehyde.

  • Jones : Chromic acid oxidizes the primary alcohol through a cyclic chromate ester intermediate, which decomposes to release the aldehyde.

Applications in Polymer Synthesis

This compound serves as a monomer in polymeric optoelectronic devices . For example, its incorporation into methacrylate copolymers enhances thermal stability and electroluminescent properties. Patents describe its use in cross-linking reactions to produce solvent-resistant polymer films .

Q & A

Q. What are the common synthetic routes for 4-[Acetyloxy-methyl]benzaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : A typical synthesis involves acetylation of 4-(hydroxymethyl)benzaldehyde using acetyl chloride or acetic anhydride under acidic or basic conditions. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of acetylating agent). Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) minimize side reactions like over-acetylation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H NMR : Key signals include the aldehyde proton (~10 ppm), acetyl methyl group (~2.1 ppm), and aromatic protons (7.4–8.1 ppm). Integration ratios confirm substitution patterns.
  • FT-IR : Stretching vibrations for C=O (aldehyde: ~1700 cm⁻¹; acetyl: ~1740 cm⁻¹) and C-O (acetyl: ~1220 cm⁻¹) validate functional groups.
  • Mass Spectrometry (EI-MS) : Molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight (e.g., 178.18 g/mol) and fragmentation patterns confirm structural integrity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, and what software tools are recommended for this analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to analyze data. Key parameters include:
  • Torsion angles : Validate spatial arrangement of the acetyloxymethyl group.
  • Hydrogen bonding : Identify intermolecular interactions (e.g., C-H···O) influencing crystal packing.
    Software like ORTEP-3 or SHELXTL generates thermal ellipsoid plots and packing diagrams .

Q. What strategies are employed to mitigate side reactions during the functionalization of this compound in multi-step syntheses?

  • Methodological Answer :
  • Protection/Deprotection : Use temporary protecting groups (e.g., silyl ethers) for the aldehyde during acetyloxymethyl modification.
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to suppress aldol condensation.
  • Catalytic Optimization : Employ palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to enhance regioselectivity .

Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound derivatives?

  • Methodological Answer : Graph set analysis (via Etter’s rules) categorizes hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example:
  • C-H···O bonds between the aldehyde oxygen and acetyl methyl groups stabilize layered crystal structures.
  • π-π stacking of aromatic rings contributes to slip-parallel packing, observed in derivatives with electron-withdrawing substituents .

Q. What computational methods are used to predict the reactivity of this compound in macrocyclic syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for condensation reactions with polyamines. Parameters include:
  • Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center).
  • Reaction Energy Profiles : Compare activation energies for [2+2] vs. [3+3] cyclization pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Purity Assessment : Re-crystallize the compound and compare melting points with literature values (e.g., 85–87°C). Use DSC for precise thermal analysis.
  • Spectral Replication : Cross-validate NMR data with independent syntheses. For example, conflicting ¹³C NMR signals for the acetyl carbonyl may arise from solvent polarity effects (CDCl₃ vs. DMSO-d₆) .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of bioactive macrocycles?

  • Methodological Answer : Condensation with diamines (e.g., ethylenediamine) under reflux (MeOH, 12 h) forms Schiff base intermediates, followed by cyclization with phthalic anhydride to yield oxazepine derivatives. Characterize products via X-ray crystallography and assess bioactivity (e.g., cytotoxicity assays) .

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